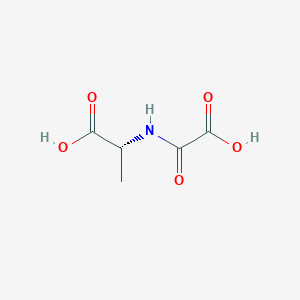
(R)-2-(Carboxyformamido)Propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(Carboxyformamido)Propanoic Acid” is a chemical compound with the formula C5H7NO5. It contains a total of 18 atoms; 7 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .
Synthesis Analysis
The synthesis of carboxylic acids and their derivatives, such as “®-2-(Carboxyformamido)Propanoic Acid”, can be achieved through various methods. One common method is the oxidation of alcohols or aldehydes and the hydrolysis of nitriles and related derivatives . Another approach involves the use of Grignard reagents in retrosynthetic analysis .Molecular Structure Analysis
The molecular structure of a compound like “®-2-(Carboxyformamido)Propanoic Acid” can be analyzed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. This technique measures the absorption of infrared radiation, enabling the identification of characteristic absorption peaks and unveiling specific functional groups present in the sample .Chemical Reactions Analysis
Carboxylic acids, including “®-2-(Carboxyformamido)Propanoic Acid”, can undergo various reactions. They can react with metals to produce a salt and hydrogen. They can also react with metal hydroxides, carbonates, and hydrogencarbonates, as well as with ammonia and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “®-2-(Carboxyformamido)Propanoic Acid” can be analyzed using various techniques. These properties are influenced by the compound’s chemical structure and can impact its interactions with biological environments .Orientations Futures
The future directions in the field of carboxylic acids and their derivatives, including “®-2-(Carboxyformamido)Propanoic Acid”, involve the development of new synthesis methods and the exploration of their potential applications. For instance, the catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . Another promising direction is the development of novel therapies targeting the tumor microenvironment .
Propriétés
IUPAC Name |
(2R)-2-(oxaloamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZMVZGJVYAML-UWTATZPHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(Carboxyformamido)Propanoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

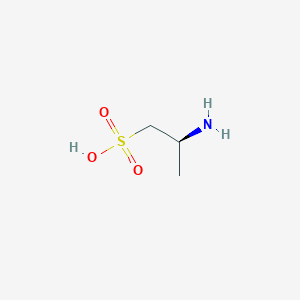
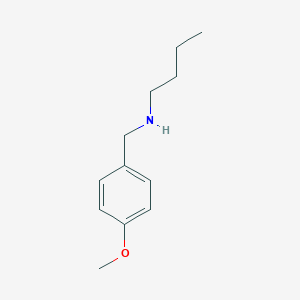
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)

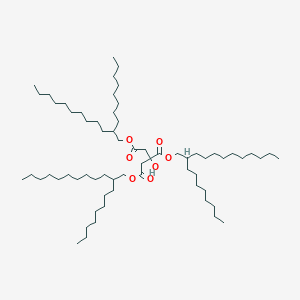

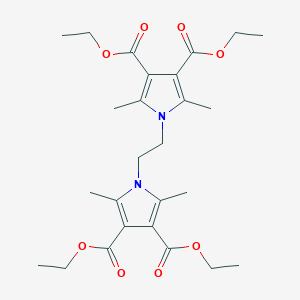
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
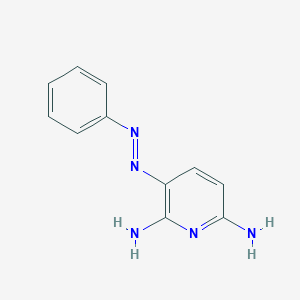
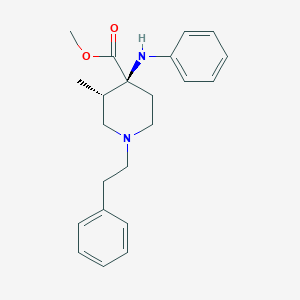
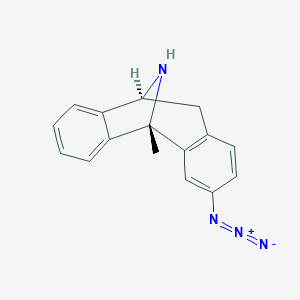
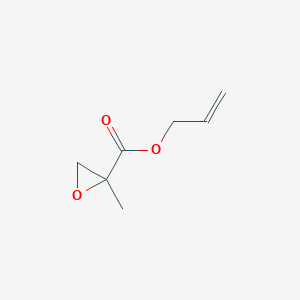
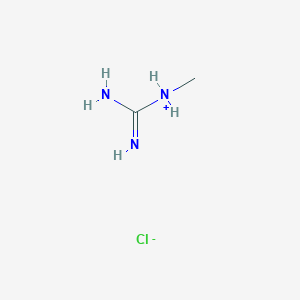
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)